molecular formula C5H8N4O2S B13111324 3-Amino-6-methylpyrazine-2-sulfonamide

3-Amino-6-methylpyrazine-2-sulfonamide

Katalognummer: B13111324
Molekulargewicht: 188.21 g/mol
InChI-Schlüssel: JZKNWJFSIRPSCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6-methylpyrazine-2-sulfonamide is a nitrogen-containing heterocyclic compound with the molecular formula C5H8N4O2S. It belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methylpyrazine-2-sulfonamide typically involves the reaction of 6-methylpyrazine-2-sulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the sulfonyl chloride intermediate .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6-methylpyrazine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinic acids, and various substituted derivatives, which can have different biological and chemical properties .

Wirkmechanismus

The mechanism of action of 3-Amino-6-methylpyrazine-2-sulfonamide involves the inhibition of bacterial enzymes such as dihydropteroate synthase, which is crucial for folic acid synthesis. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death . The molecular targets include the active site of the enzyme, where the sulfonamide group binds and inhibits its function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-6-methylpyrazine-2-sulfonamide is unique due to its specific substitution pattern on the pyrazine ring, which can lead to different biological activities and chemical reactivity compared to other sulfonamides .

Eigenschaften

Molekularformel

C5H8N4O2S

Molekulargewicht

188.21 g/mol

IUPAC-Name

3-amino-6-methylpyrazine-2-sulfonamide

InChI

InChI=1S/C5H8N4O2S/c1-3-2-8-4(6)5(9-3)12(7,10)11/h2H,1H3,(H2,6,8)(H2,7,10,11)

InChI-Schlüssel

JZKNWJFSIRPSCN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C(=N1)S(=O)(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.